rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate
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Overview
Description
rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromoacetyl group, and a cyclohexyl ring. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The bromoacetyl group is introduced through a subsequent reaction with bromoacetyl chloride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted carbamates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate involves the interaction with specific molecular targets such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclohexyl]carbamate
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
Uniqueness
rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and biological activity compared to similar compounds. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C13H22BrNO3 |
---|---|
Molecular Weight |
320.22 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(16)8-14/h9-10H,4-8H2,1-3H3,(H,15,17)/t9-,10+/m0/s1 |
InChI Key |
IRQHSRWWRPJFGK-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)CBr |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)CBr |
Origin of Product |
United States |
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